2-Chloro-5-cyanobenzamide
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Overview
Description
2-Chloro-5-cyanobenzamide is an organic compound with the molecular formula C8H5ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring
Scientific Research Applications
2-Chloro-5-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
While the exact mechanism of action for “2-Chloro-5-cyanobenzamide” is not specified, similar compounds have been found to interact with various biological targets. For example, 2-chloro-5-nitro-N-phenylbenzamide has been found to interact with Nuclear receptor coactivator 2, Peroxisome proliferator-activated receptor gamma, and Retinoic acid receptor RXR-alpha .
Future Directions
The future directions for “2-Chloro-5-cyanobenzamide” could involve further exploration of its potential applications in various fields. For instance, its use in the synthesis of 2-aminobenzoxazoles and their N-substituted analogues could be further explored . Additionally, its potential applications in medicinal and agricultural chemistry could be investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanobenzamide typically involves the chlorination of 5-cyanobenzamide. One common method includes the reaction of 5-cyanobenzamide with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the second position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-cyanobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-5-aminobenzamide.
Oxidation: Formation of various oxidized derivatives, depending on the reaction conditions.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.
2-Chloro-5-methylbenzamide: Similar structure but with a methyl group instead of a cyano group.
2-Chloro-5-fluorobenzamide: Similar structure but with a fluorine atom instead of a cyano group.
Uniqueness: 2-Chloro-5-cyanobenzamide is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. The cyano group, in particular, enhances its potential as an intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
2-chloro-5-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRIVUDMYFJZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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